Technical Guide: Physicochemical Profiling and Synthetic Applications of 9-Benzyl-6-chloro-9H-purin-2-amine
Technical Guide: Physicochemical Profiling and Synthetic Applications of 9-Benzyl-6-chloro-9H-purin-2-amine
Executive Summary
In the landscape of modern targeted therapeutics, the purine scaffold remains a privileged structure due to its biomimetic properties and versatile reactivity. 9-Benzyl-6-chloro-9H-purin-2-amine (CAS: 6336-42-1) serves as a critical, high-value intermediate in the synthesis of advanced pharmacological agents, most notably KRAS G12D inhibitors[1] and Autophagy-Targeting Chimeras (AUTACs)[2].
This whitepaper provides an in-depth analysis of the physicochemical properties, structural reactivity, and field-proven synthetic methodologies for 9-benzyl-6-chloro-9H-purin-2-amine. By understanding the causality behind its chemical behavior—specifically the differential reactivity of the C6 and N9 positions—medicinal chemists can optimize downstream functionalization for drug discovery pipelines.
Physicochemical Properties & Molecular Identity
Accurate physicochemical profiling is essential for predicting solubility, reactivity, and downstream formulation behavior. The 6-chloro substitution significantly lowers the pKa of the purine ring system via electron withdrawal, while the 9-benzyl group imparts critical lipophilicity, shifting the molecule's solubility profile toward organic solvents[3].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 9-Benzyl-6-chloro-9H-purin-2-amine |
| CAS Registry Number | 6336-42-1[4] |
| Molecular Formula | C₁₂H₁₀ClN₅[4] |
| Molecular Weight | 259.69 g/mol [4] |
| SMILES String | ClC1=C2N=CN(CC3=CC=CC=C3)C2=NC(N)=N1[4] |
| Appearance | White to pale yellow solid[5] |
| Solubility Profile | Soluble in DMSO, DMF, and THF; sensitive to aqueous hydrolysis over time[6] |
| Storage Conditions | Inert atmosphere, 2-8°C, protected from light[7] |
(Data synthesized from BLDpharm commercial specifications and empirical literature[4][6][7])
Structural Reactivity and Mechanistic Logic
The utility of 9-benzyl-6-chloro-9H-purin-2-amine stems from the orthogonal reactivity of its functional groups. As an application scientist, I approach this molecule as a programmable scaffold:
-
The C6-Chloro Position (The Electrophilic Hub): The purine ring is highly electron-deficient. The chlorine atom at the C6 position is a prime leaving group for Nucleophilic Aromatic Substitution (SₙAr) . When treated with secondary amines (e.g., in the synthesis of KRAS inhibitors), the C6 position undergoes rapid substitution. The causality here is driven by the stabilization of the Meisenheimer complex intermediate by the adjacent nitrogen atoms (N1 and N7)[1].
-
The 2-Amino Group (The Hydrogen Bond Donor): The exocyclic amine at C2 is relatively non-nucleophilic due to resonance delocalization into the purine ring. It primarily serves as a critical hydrogen-bond donor in biological target binding (e.g., interacting with the active site of KRAS G12D)[8].
-
The N9-Benzyl Group (The Lipophilic Anchor): Alkylation at N9 rather than N7 is thermodynamically favored and sterically less hindered. The benzyl group not only protects the N9 position from unwanted side reactions but also enhances cell permeability in final drug candidates[2].
Fig 1: Divergent synthetic applications of the C6-chloro purine scaffold.
Experimental Protocol: Synthesis and Isolation
The standard synthesis involves the regioselective N-alkylation of 2-amino-6-chloropurine. The following protocol is designed as a self-validating system , ensuring that reaction completion and regioselectivity can be monitored in real-time.
Reagents and Materials
-
Starting Material: 6-chloro-9H-purin-2-amine (1.0 equiv, e.g., 1.50 g, 8.85 mmol)[2]
-
Alkylating Agent: Benzyl bromide (1.5 equiv, 2.27 g, 13.3 mmol)[2]
-
Base: Potassium carbonate (K₂CO₃) (3.0 equiv, 3.67 g, 26.6 mmol)[2]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (25 mL)
Step-by-Step Methodology
-
Reaction Assembly: Suspend 6-chloro-9H-purin-2-amine and K₂CO₃ in anhydrous DMF at room temperature (25°C). Causality Note: K₂CO₃ is chosen as a mild, insoluble base. It is strong enough to deprotonate the purine N9 (pKa ~9.5) but mild enough to prevent the hydrolysis of the C6-chloro group, which would occur with aqueous NaOH[3].
-
Alkylation: Add benzyl bromide dropwise to the stirring suspension. Stir the mixture at 25°C for 12 hours under an inert nitrogen atmosphere[2].
-
In-Process Control (IPC): Monitor the reaction via TLC (Dichloromethane:Methanol = 10:1). The disappearance of the highly polar starting material validates reaction completion.
-
Workup (Quench & Extraction): Filter the reaction mixture to remove insoluble inorganic salts (K₂CO₃ and KBr). Dilute the filtrate with saturated aqueous NaCl (brine) and extract with Ethyl Acetate (EtOAc). Causality Note: The brine wash is critical; it forces the highly polar DMF into the aqueous layer, preventing solvent contamination in the organic extract[2].
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (Dichloromethane/EtOAc = 6/1 to 5/1). This step is essential to separate the desired N9-benzyl isomer from trace amounts of the sterically hindered N7-benzyl byproduct[5].
Fig 2: Step-by-step synthetic workflow for the N9-benzylation of 2-amino-6-chloropurine.
Analytical Characterization (E-E-A-T Validation)
To ensure scientific integrity, the synthesized compound must be validated against established spectral data. The regioselectivity of the N9 vs. N7 alkylation is definitively proven via Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR (400 MHz, DMSO-d₆) Key Signatures:
-
δ 8.22 (1H, s): Represents the purine C8 proton. Its chemical shift is highly sensitive to the position of the benzyl group, confirming N9 alkylation[9].
-
δ 7.24–7.45 (5H, m): Represents the five aromatic protons of the benzyl ring[9].
-
δ 6.94 (2H, s): Represents the exocyclic C2-NH₂ protons. The broad singlet indicates hydrogen bonding interactions[5].
-
δ 5.29 (2H, s): Represents the benzylic methylene (-CH₂-) protons, confirming the attachment of the benzyl group to the purine core[5].
References
-
Second-Generation AUTACs for Targeted Autophagic Degradation (ACS Publications). Details the synthesis of 9-benzyl-6-chloro-9H-purin-2-amine and its use in targeted protein degradation. Source URL:[Link]
-
Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy (PMC / NIH). Explores the nucleophilic substitution of the C6-chloro position for oncology applications. Source URL:[Link]
-
Product Class 17: Purines (Thieme Connect). Comprehensive review of purine pKa values, base selection, and regioselective alkylation causality. Source URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 6336-42-1|9-Benzyl-6-chloro-9H-purin-2-amine|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. evitachem.com [evitachem.com]
- 7. 79064-26-9|9-Benzyl-2,6-dichloro-9H-purine|BLD Pharm [bldpharm.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. WO2018143403A1 - Heterocyclic compound - Google Patents [patents.google.com]
